7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Description
7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a methoxy group at position 7, a ketone at position 2, and a carboxylic acid at position 2. This scaffold is part of a broader class of 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which are studied for diverse biological activities, including analgesic, antimicrobial, and anticancer properties . The methoxy group at position 7 may influence electronic and steric properties, affecting solubility, receptor binding, and metabolic stability. Synthesis typically involves condensation and hydrolysis steps, as seen in related compounds .
Properties
IUPAC Name |
7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-7-3-2-6-4-8(11(14)15)10(13)12-9(6)5-7/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFIIRKKNJSHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aniline Derivatives
A widely used method involves the cyclocondensation of 3,4-dimethoxyaniline with β-keto esters. For instance, reacting 3,4-dimethoxyaniline with ethyl acetoacetate in the presence of trimethyl orthoformate and isopropylidene malonate under reflux conditions yields intermediate BA-1 (4-hydroxy-7-methoxyquinoline). Subsequent oxidation and hydrolysis steps convert BA-1 into the target carboxylic acid.
Reaction Conditions :
Boron-Mediated Cyclization
Patent EP0351889B1 describes a boron-assisted cyclization using boric acid and propionic anhydride. Ethyl-1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is treated with boric acid in propionic anhydride at 110°C, forming a boron-di(propionyloxy)-anhydride intermediate. Acidic hydrolysis then yields the carboxylic acid.
Advantages :
Oxidation of Ethyl Quinoline-3-carboxylate
Ethyl quinoline-3-carboxylate derivatives are oxidized using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce the 2-oxo group. For example, ethyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is hydrolyzed with aqueous HCl to yield the carboxylic acid.
Mechanism :
- Oxidation : DDQ abstracts hydrogen, forming a dihydroquinoline intermediate.
- Hydrolysis : Ester cleavage under acidic or basic conditions.
Optimization :
Industrial-Scale Synthesis and Process Optimization
Solvent Selection and Temperature Control
Industrial protocols prioritize diphenyl ether for high-temperature cyclization due to its high boiling point (258°C) and stability. Methanol and dichloromethane are used for recrystallization to improve purity.
Case Study :
Catalytic Approaches
Boric acid acts as a Lewis acid catalyst in cyclization, reducing reaction time from 24 hours to 2 hours. Similarly, potassium carbonate facilitates peroxide-mediated oxidations, as seen in the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide.
Table 1 : Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during cyclization, such as over-oxidation or decarboxylation, are minimized by:
Chemical Reactions Analysis
Substitution Reactions
The methoxy group at position 7 and the hydroxyl group at position 2 are primary sites for nucleophilic and electrophilic substitutions.
O-Methylation
The hydroxyl group at position 2 undergoes selective O-methylation under basic conditions:
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Reagents : CH₃I, NaH or K₂CO₃
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Conditions : DMF, 50°C, 1 hour
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Product : Methyl 7-methoxy-2-(methylthio)quinoline-3-carboxylate
Steric hindrance from the methylthio group at position 2 directs methylation exclusively to the oxygen atom (Table 1).
Table 1: Methylation Selectivity in Position 2 Substitution
| Base Used | Solvent | O-Methylation (%) | N-Methylation (%) |
|---|---|---|---|
| NaH | DMF | 100 | 0 |
| K₂CO₃ | DMF | 100 | 0 |
| Triethylamine | DMF | 0 | 0 |
Esterification and Amidation
The carboxylic acid group at position 3 participates in esterification and amidation reactions.
Amide Formation
Reaction with 4-fluorobenzyl amine yields bioactive amides:
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Reagents : 4-fluorobenzyl amine, triethylamine
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Conditions : Dichloromethane (DCM), 0°C → RT
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Product : 7-Methoxy-8-pentyloxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid-(4-fluorobenzyl)amide
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Application : CB2 receptor inverse agonists with IC₅₀ values of 1 nM–1 μM .
Key Mechanistic Insight : Acid chloride intermediates (e.g., 11 , 12 ) react with amines via nucleophilic acyl substitution, confirmed by LC/MS and ¹H-NMR .
Cyclization Reac
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives as effective anticancer agents.
Case Study: Anticancer Effects on MCF-7 Cell Line
A study synthesized various derivatives of this compound and evaluated their anticancer effects against the MCF-7 breast cancer cell line. The compounds demonstrated significant cytotoxicity when compared to the standard drug Doxorubicin. Notably, compounds labeled as 7b and 8a showed strong activity, indicating their potential for further development into therapeutic agents .
| Compound | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| 7b | 5.4 | Higher efficacy |
| 8a | 6.0 | Comparable efficacy |
Cannabinoid Receptor Modulation
The compound has also been investigated for its interaction with cannabinoid receptors, particularly CB2 receptors.
In Vitro Evaluation of CB2 Receptor Activities
A series of aliphatic amides derived from this compound were synthesized and tested for their effectiveness as inverse agonists at the CB2 receptor. The findings indicated that many derivatives exhibited selective CB2 receptor activity with IC50 values ranging from 1 nM to 1 µM, suggesting their potential use in treating conditions modulated by the endocannabinoid system .
| Compound ID | IC50 (nM) | Receptor Activity |
|---|---|---|
| JTE-907 | 10 | Full inverse agonist |
| Compound A | 500 | Partial agonist |
Antimicrobial Properties
The antimicrobial efficacy of derivatives of this compound has been explored against various pathogens.
Case Study: Antimicrobial Screening
In a recent study, several synthesized compounds were screened for antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds demonstrated significant inhibition zones, with some achieving minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis. This suggests potential applications in developing new antimicrobial agents .
| Compound | Target Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 | High |
| 9c | Pseudomonas aeruginosa | 12.5 | Moderate |
Mechanism of Action
The mechanism of action of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Quinoline-3-carboxylic Acid Derivatives
Pharmacological Profiles
- Analgesic Activity: 4-Benzylamino and 6,7-dimethoxy derivatives exhibit potent analgesic effects in acetic acid writhing tests. The 7-methoxy analog’s activity remains underexplored but may differ due to substituent position .
- Anticancer Potential: Derivatives like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids show IC₅₀ values <10 µM against MCF-7 cells, suggesting the methoxy analog’s promise .
- Antimicrobial Activity: Fluoroquinolones (7-Cl, 6-F) remain clinically significant, while methoxy derivatives are less explored for antimicrobial use .
Key Research Findings
Positional Effects of Substituents :
- Methoxy at position 7 (vs. 6 or 8) may optimize steric interactions in receptor binding. Adjacent dimethoxy groups (6,7-) enhance analgesic activity but reduce metabolic stability .
Role of the Carboxylic Acid Group: Essential for bioactivity; decarboxylation abolishes analgesic effects in 4-benzylamino derivatives .
Synthetic Challenges :
- Tertiary amines at position 4 lead to instability, necessitating primary/secondary amines for stable analogs .
Biological Activity
7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a compound within the quinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with a methoxy group at the 7th position and a carboxylic acid functionality. Its unique structure contributes to its biological activities, particularly in antimicrobial and anticancer applications.
Quinoline derivatives, including this compound, exhibit various mechanisms of action:
- Antimicrobial Activity : These compounds often inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, derivatives have shown potent inhibition against Escherichia coli DNA gyrase with IC50 values as low as .
- Anticancer Activity : The compound has demonstrated significant anticancer effects in vitro. Studies using the MCF-7 breast cancer cell line revealed that certain derivatives exhibited strong cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
A comparative analysis of the antimicrobial efficacy of this compound against various pathogens is shown in Table 1.
Anticancer Activity
The anticancer effects were evaluated using the MTT assay on different cancer cell lines. The results are summarized in Table 2.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Study : A study assessed the anticancer properties of synthesized derivatives against the MCF-7 cell line using the MTT assay. The results indicated that compounds with modifications at the carboxylic acid moiety showed enhanced cytotoxicity compared to their parent compound .
- Antimicrobial Evaluation : Research focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The findings suggested that specific substitutions on the quinoline ring significantly improved antimicrobial efficacy .
- Hepatitis B Virus Inhibition : In vitro studies demonstrated that certain derivatives effectively inhibited Hepatitis B virus replication at concentrations around . This highlights the potential for developing antiviral therapies based on this scaffold .
Q & A
Q. What are the standard synthetic routes for 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid?
The synthesis typically involves cyclization of precursors such as 2-aminobenzoylacetate derivatives under basic conditions. A common approach includes reacting ethyl 2-aminobenzoylacetate with acetic anhydride, followed by cyclization using sodium ethoxide. The methoxy group at position 7 is introduced via alkylation or nucleophilic substitution, often requiring protective groups to ensure regioselectivity. Multi-step protocols may involve purification via recrystallization or column chromatography .
Q. How do researchers characterize the physicochemical properties of this compound?
Key properties include pKa determination (via potentiometric titration), solubility profiling in polar/non-polar solvents, and thermal stability analysis (DSC/TGA). Spectroscopic techniques like IR and NMR are used to confirm functional groups (e.g., carboxylic acid at C3, ketone at C2). HPLC with UV detection ensures purity, while X-ray crystallography resolves structural ambiguities .
Q. What biological activities have been reported for quinoline-3-carboxylic acid derivatives?
Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives show activity against breast cancer cell lines (e.g., MCF-7) via topoisomerase inhibition. Biological assays often involve cytotoxicity testing (MTT assay) and enzyme-binding studies .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for synthetic intermediates be resolved?
Discrepancies in NMR or IR spectra may arise from tautomerism or residual solvents. Use deuterated solvents for NMR, and cross-validate with high-resolution mass spectrometry (HRMS). For tautomeric forms (e.g., keto-enol equilibria), computational modeling (DFT) can predict dominant conformers .
Q. What strategies improve regioselectivity during methoxy group introduction at position 7?
Employ directed ortho-metalation (DoM) with lithium amides to selectively functionalize the quinoline core. Alternatively, use Friedel-Crafts alkylation with methyl iodide in the presence of Lewis acids (e.g., AlCl₃). Protecting the carboxylic acid group as a methyl ester prevents undesired side reactions .
Q. How do structural modifications at position 4 impact biological activity?
Substituents at position 4 (e.g., alkyl, aryl) alter lipophilicity and binding affinity. For instance, 4-methyl analogs show enhanced cellular permeability, while 4-fluoro derivatives increase enzyme inhibition potency. Structure-activity relationship (SAR) studies using logP measurements and molecular docking are critical for optimization .
Q. What methodologies address low yields in large-scale synthesis?
Microwave-assisted synthesis reduces reaction times and improves cyclization efficiency. Flow chemistry techniques enhance heat transfer and scalability. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation and adjusts reagent stoichiometry dynamically .
Q. How does the methoxy group influence interactions with biological targets compared to other substituents?
The methoxy group’s electron-donating nature enhances π-stacking in enzyme active sites. Comparative studies with 7-H and 7-ethoxy analogs reveal that methoxy improves binding to cytochrome P450 isoforms while reducing off-target effects. Surface plasmon resonance (SPR) assays quantify binding kinetics for such comparisons .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS to identify degradation products. Long-term stability is assessed via accelerated aging tests (40°C/75% RH) with periodic HPLC analysis. Plasma stability assays using mammalian serum predict in vivo behavior .
Q. How can researchers reconcile conflicting bioactivity data across studies?
Variations in assay protocols (e.g., cell line passage number, incubation time) often cause discrepancies. Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple labs. Meta-analyses of published IC₅₀ values with sensitivity weighting can identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
